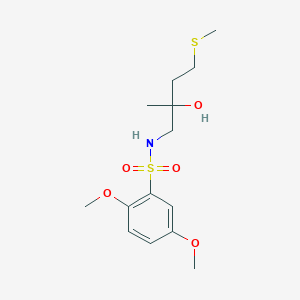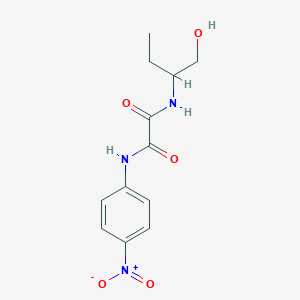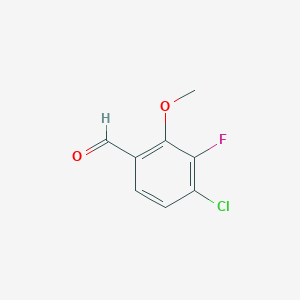
4-Chloro-3-fluoro-2-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoro-2-methoxybenzaldehyde is a chemical compound with the CAS Number: 1554658-43-3 . It has a molecular weight of 188.59 and its IUPAC name is this compound . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClFO2/c1-12-8-5 (4-11)2-3-6 (9)7 (8)10/h2-4H,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.59 . It is a solid at room temperature . The compound has a density of 1.2±0.1 g/cm^3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of similar compounds to 4-Chloro-3-fluoro-2-methoxybenzaldehyde, such as 3-fluoro-4-methoxybenzaldehyde, has been simplified. This process avoids the use of concentrated hydrochloric acid and sulfuric acid, reducing industrial production damage. Trifluoroacetic acid is used in the synthesis, which can be recycled to lower costs (Wang Bao-jie, 2006).
- Studies have explored the bioconversion potential of the fungus Bjerkandera adusta with respect to the production of novel halogenated aromatic compounds, including chloro-fluoro-methoxybenzaldehydes. This research aids in understanding the enzymatic mechanisms involved in the production of halogenated organic compounds (Lauritsen & Lunding, 1998).
Applications in Organic Synthesis
- Fluorinated benzaldehydes have been used in the synthesis of stilbenes, a class of compounds with potential anticancer properties. The synthesis of these fluorinated analogues of combretastatins, which are naturally occurring stilbenes, has shown promising in vitro anticancer properties (Lawrence et al., 2003).
- The development of efficient methods for the synthesis of benzaldehydes and their derivatives, including fluorinated variants, has led to applications in solid phase organic synthesis. These methods have been used to create a range of aromatic aldehydes and other compounds (Swayze, 1997).
Photocatalytic Applications
- Research on photocatalytic oxidation of benzyl alcohol and its derivatives, such as methoxybenzaldehydes, into corresponding aldehydes on titanium dioxide under visible light irradiation, highlights potential applications in green chemistry. This process converts alcohols to aldehydes using clean energy sources (Higashimoto et al., 2009).
Environmental and Green Chemistry
- A study focused on the facile synthesis of fluorinated microporous polyaminals using monoaldehyde compounds, including fluorobenzaldehydes. These polyaminals showed high CO2 adsorption and selectivities, which is significant for environmental applications, particularly in carbon capture technologies (Li, Zhang, & Wang, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-3-fluoro-2-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTCARQGVGJMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

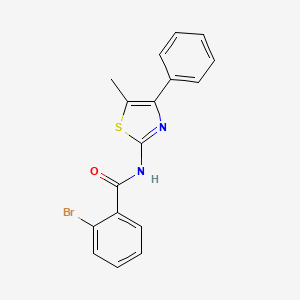
![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)
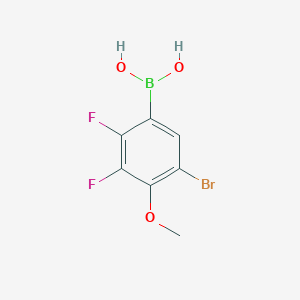

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2829079.png)
![4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2829082.png)
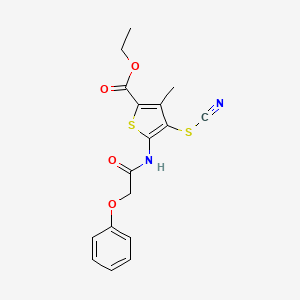
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2829085.png)
